5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid
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Overview
Description
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid is a complex organic compound with a unique structure that includes a piperidine ring, a pent-2-ynoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Pent-2-ynoic Acid Moiety: The final step involves coupling the Boc-protected piperidine with a pent-2-ynoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the piperidine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ene: Similar structure but with an alkene instead of an alkyne.
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pentanoic acid: Similar structure but with an alkane instead of an alkyne.
N-Boc-piperidine: Contains the Boc-protected piperidine ring but lacks the pent-2-ynoic acid moiety.
Uniqueness
The presence of both the Boc-protected piperidine ring and the pent-2-ynoic acid moiety makes 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid unique
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-11-7-6-9-12(16)8-4-5-10-13(17)18/h12H,4,6-9,11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWEIKZIRDPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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